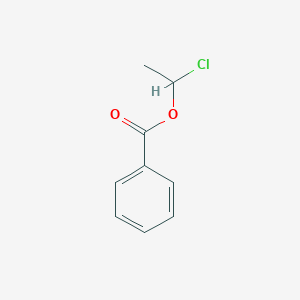

1-Chloroethyl benzoate

描述

Contextual Significance in Organic Chemistry and Materials Science

In organic chemistry, 1-chloroethyl benzoate (B1203000) serves as a valuable intermediate. The presence of the chlorine atom, a good leaving group, on the α-carbon of the ethyl group makes the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile building block for more complex molecules.

While direct applications in materials science are not extensively documented, its structural motif is relevant. For instance, the related compound 2-chloroethyl benzoate is known to be involved in the pyrolysis of mixed plastics containing polyethylene (B3416737) terephthalate (B1205515) (PET) and polyvinyl chloride (PVC). mdpi.com During this process, chlorinated derivatives of benzoic acid and terephthalic acid can form. mdpi.com This highlights the potential for chloroalkyl benzoates to be involved in the chemistry of polymer degradation and recycling.

Historical Perspectives on Related Chloroalkyl Benzoate Chemistry

The study of chloroalkyl benzoates has a long history rooted in the fundamental transformations of organic synthesis. The preparation of the isomeric 2-chloroethyl benzoate, for example, has been documented in various ways, including the reaction of benzoyl chloride with ethylene (B1197577) chlorohydrin, and from benzoic acid, ethylene glycol, and hydrogen chloride. orgsyn.org These early synthetic methods laid the groundwork for the preparation and study of a wide range of functionalized esters.

The development of reagents like 1-chloroethyl chloroformate, used for the N-dealkylation of tertiary amines, further illustrates the evolving utility of chloroalkyl groups in organic synthesis. chemicalbook.com This reagent is synthesized from phosgene (B1210022) and acetaldehyde (B116499), showcasing the methods developed to create these reactive species. chemicalbook.com The historical development of these related compounds provides a rich context for understanding the synthetic strategies that can be applied to and derived from 1-chloroethyl benzoate.

Research Trajectories and Current Scope within Contemporary Organic Synthesis

Current research involving chloroalkyl benzoates continues to explore their synthetic utility. For example, recent trends in direct O-fluoroalkylation of carboxylic acids to produce compounds like difluoromethyl benzoates and monofluoromethyl benzoates highlight the ongoing interest in modifying the ester functionality for various applications. chemrevlett.com

While specific contemporary research focusing solely on this compound is not abundant in readily available literature, the principles of its reactivity are fundamental to modern organic synthesis. The ability to functionalize the α-position of an ester is a key strategy in the synthesis of many complex organic molecules. The reactivity of this compound as an electrophile in the presence of nucleophiles remains a cornerstone of its potential utility in synthetic chemistry.

Structure

3D Structure

属性

CAS 编号 |

5819-19-2 |

|---|---|

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC 名称 |

1-chloroethyl benzoate |

InChI |

InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI 键 |

ATXWGWHZGZFBHI-UHFFFAOYSA-N |

SMILES |

CC(OC(=O)C1=CC=CC=C1)Cl |

规范 SMILES |

CC(OC(=O)C1=CC=CC=C1)Cl |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Chloroethyl Benzoate

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chlorine atom on the ethyl group of 1-chloroethyl benzoate (B1203000) is susceptible to nucleophilic attack, leading to a variety of substitution products. This reactivity is a cornerstone of its utility in organic synthesis.

Derivatization via Substitution Pathways

Nucleophilic substitution reactions provide a direct method for the derivatization of 1-chloroethyl benzoate. Various nucleophiles, such as amines and alcohols, can displace the chloride ion. For instance, reaction with an amine would yield an aminoethyl benzoate derivative, while reaction with an alcohol or alkoxide would produce an ether derivative. These transformations are fundamental in creating a library of compounds with diverse functionalities from a single precursor. The efficiency of these substitutions can be influenced by factors such as the strength of the nucleophile, the solvent, and the presence of catalysts.

Radical Processes and Electron Transfer Reactions

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These processes are typically initiated by light, heat, or a radical initiator. google.com

The chloroethyl group can be a precursor to a radical species. For example, in the presence of a suitable initiator, the carbon-chlorine bond can undergo homolytic cleavage to generate a chloroethyl radical. This radical can then participate in various subsequent reactions, such as addition to unsaturated systems or hydrogen abstraction.

Furthermore, electron transfer processes can initiate reactions. Single-electron transfer to the molecule can lead to the formation of a radical anion, which may then fragment to release a chloride ion and generate a carbon-centered radical. This type of activation is particularly relevant in photoredox catalysis and electrochemical reactions, opening up unique avenues for functionalization that are distinct from traditional thermal reactions. rsc.org For instance, studies on related chloromethyl benzoates have shown that UV irradiation can induce C-Cl bond dissociation, forming benzyl-type radicals that can then react with other species. mdpi.com

Hydrolytic Pathways and Ester Cleavage Reactions

This compound is susceptible to hydrolysis, which can proceed via cleavage of either the ester linkage or the carbon-chlorine bond. The prevailing pathway is highly dependent on the reaction conditions, particularly the pH.

Under basic conditions, the ester group is prone to saponification, a BAc2 type mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of benzoate and 1-chloroethanol. epa.gov Conversely, under acidic conditions, acid-catalyzed hydrolysis of the ester can occur. epa.gov

The carbon-chlorine bond can also undergo hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile, to produce 1-hydroxyethyl benzoate and hydrochloric acid. The relative rates of ester versus C-Cl bond hydrolysis will determine the final product distribution.

Table 1: Hydrolysis Pathways of this compound

| Condition | Primary Reaction | Products |

| Basic (e.g., NaOH) | Ester Hydrolysis (Saponification) | Sodium Benzoate, 1-Chloroethanol |

| Acidic (e.g., H₃O⁺) | Ester Hydrolysis | Benzoic Acid, 1-Chloroethanol |

| Neutral/Aqueous | C-Cl Bond Hydrolysis | 1-Hydroxyethyl Benzoate, HCl |

Cascade and Rearrangement Reactions Involving Chloroethyl Benzoate Scaffolds

The functional groups within this compound can be utilized in cascade or rearrangement reactions to build more complex molecular architectures. kaskaden-reaktionen.de A cascade reaction involves a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. aablocks.com

For example, a nucleophilic substitution at the chloroethyl group could be designed to be the first step in a sequence, with the newly introduced functional group then participating in a subsequent cyclization or rearrangement. The specific design of the substrate and reagents would dictate the course of these complex transformations.

Rearrangement reactions, where an atom or group migrates within the molecule, are also conceivable. wiley-vch.de For instance, under certain conditions, a rearrangement involving the benzoate group or the chloroethyl side chain could occur, leading to isomeric products. The study of such reactions in similar systems is an active area of research.

Chemo- and Regioselectivity in this compound Transformations

Given the presence of multiple reactive sites—the electrophilic carbon of the chloroethyl group, the carbonyl carbon of the ester, and the aromatic ring—chemo- and regioselectivity are critical considerations in the reactions of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reacting with a nucleophile, attack could potentially occur at either the chloroethyl carbon (SN2-type reaction) or the ester carbonyl carbon (nucleophilic acyl substitution). The outcome is often determined by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to favor attack at the "harder" carbonyl carbon, while "softer" nucleophiles may prefer the "softer" alkyl halide carbon.

Regioselectivity comes into play in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The benzoate group is a deactivating, meta-directing group. Therefore, electrophilic attack on the benzene (B151609) ring would be expected to occur primarily at the meta position.

In more complex transformations, such as those involving radical intermediates or transition metal catalysis, the chemo- and regioselectivity can often be controlled by the choice of catalyst or directing groups. nih.gov For example, in cross-coupling reactions, the catalyst can play a crucial role in determining which C-H or C-X bond is activated. acs.org

Applications of 1 Chloroethyl Benzoate in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of 1-chloroethyl benzoate (B1203000) in organic synthesis stems from the reactivity of the α-chloroester moiety. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, which is the primary pathway for its transformation into a wide array of other compounds.

As a bifunctional compound, 1-chloroethyl benzoate serves as an excellent starting material for introducing the 1-(benzoyloxy)ethyl group into various molecular scaffolds. The carbon atom attached to the chlorine is electrophilic and readily reacts with a diverse range of nucleophiles. This reactivity allows for the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The general reactivity of α-halo esters has been studied, and they are often considered potent alkylating agents. nih.gov Their reactions can proceed via SN1 or SN2 mechanisms depending on the substrate, nucleophile, and reaction conditions. This versatility enables chemists to synthesize a variety of derivatives. For instance, reaction with cyanide ions can yield nitriles, which are precursors to carboxylic acids and amines. Similarly, reactions with alkoxides or phenoxides can produce ethers, while reactions with amines lead to the formation of amino compounds.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Significance |

|---|---|---|---|

| Hydroxide (B78521) (OH⁻) | NaOH (aq) | α-Hydroxy Ester | Formation of building blocks for polyesters or pharmaceuticals. |

| Alkoxide (RO⁻) | Sodium Ethoxide | α-Alkoxy Ester | Synthesis of acetals and ethers with ester functionality. |

| Cyanide (CN⁻) | Potassium Cyanide | α-Cyano Ester | Precursor for synthesizing amino acids and other complex nitrogen-containing compounds. |

| Amine (R-NH₂) | Ammonia, Primary/Secondary Amines | α-Amino Ester | Direct route to synthesizing non-proteinogenic α-amino acid esters. nih.gov |

| Thiolate (RS⁻) | Sodium Thiophenolate | α-Thio Ester | Introduction of sulfur-containing moieties for applications in materials or medicinal chemistry. |

Beyond simple substitution reactions, this compound is a precursor for more elaborate molecular architectures. The ester linkage itself can be manipulated through reactions like hydrolysis or transesterification, although the primary reactivity lies at the α-chloro position. msu.edu By carefully selecting nucleophiles, chemists can generate advanced esters where the ethyl group is functionalized. For example, reaction with the enolate of another ester could lead to the formation of a β-keto ester derivative, a valuable intermediate in organic synthesis.

Furthermore, while the benzoate ring is generally less reactive due to the electron-withdrawing nature of the ester group, it can undergo electrophilic aromatic substitution under certain conditions. This allows for the introduction of functional groups onto the aromatic ring, creating a tri-functionalized molecule that can be used to synthesize highly specialized compounds. However, the most prominent role of this compound is as an alkylating agent that delivers a protected hydroxyl group, which can be unmasked in a later synthetic step.

Contributions to Polymer Chemistry and Functional Material Development

The dual functionality of this compound makes it a candidate for applications in polymer science, where molecules that can link polymer chains or introduce specific chemical properties are highly valued.

Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. researchgate.net Compounds with at least two reactive sites can act as cross-linking agents. This compound fits this description, with the reactive C-Cl bond serving as a site for covalent bonding to a polymer backbone.

Polymers containing nucleophilic functional groups, such as polyvinyl alcohol (-OH groups) or polyamines (-NH₂ groups), are suitable for cross-linking with this compound. The reaction would involve the nucleophilic attack of the polymer's functional group on the electrophilic carbon of the 1-chloroethyl moiety, displacing the chloride and forming a stable ether or amine linkage. This process would create bridges between polymer chains, significantly modifying the material's properties. The density of these cross-links, which can be controlled by the amount of agent added, plays a crucial role in determining the final properties of the polymer. researchgate.net

This compound can also be envisioned as a functional monomer or co-monomer in the synthesis of specialty polymers. The introduction of the benzoate group as a pendant moiety along a polymer chain can impart desirable properties such as increased thermal stability, UV resistance, or altered solubility. For example, copolymers synthesized with monomers like 2-chloroethyl vinyl ether have been used to create scaffolds for more complex polymer architectures, such as graft copolymers. mdpi.com Analogously, this compound could be incorporated into a polymer backbone, and the reactive chloride could serve as a handle for subsequent "grafting-from" or "grafting-onto" modifications.

This approach allows for the design of advanced materials with tailored properties. The pendant benzoate groups could enhance the polymer's interaction with aromatic compounds or improve its performance as a coating or adhesive. The chlorine atom provides a reactive site for post-polymerization modification, enabling the attachment of other functional molecules, dyes, or bioactive compounds to the polymer chain.

Specific Reagent Roles in Complex Organic Transformations

In more complex synthetic sequences, this compound can serve specific roles beyond that of a simple building block. Its structure allows it to act as an α-acyloxyalkylating agent, introducing a CH(CH₃)O-Benzoyl fragment into a target molecule. This functionality is valuable in the synthesis of complex natural products and pharmaceuticals where precise control over stereochemistry and functionality is required.

The compound can also be considered a type of protecting group for alcohols. An alcohol can be converted to a 1-(benzoyloxy)ethyl ether, which is stable under certain reaction conditions but can be cleaved later to regenerate the alcohol. This strategy is analogous to the use of other α-chloroalkyl esters or chloroformates in protecting group chemistry, which are valued for their specific cleavage conditions. wsimg.com The ability to add and remove this group selectively makes this compound a potentially useful reagent in multi-step organic synthesis.

Applications in Chemical Process Engineering and Purification Methodologies

Detailed information regarding the specific applications of this compound in industrial chemical process engineering is limited in publicly available scientific literature and patent databases. The compound is primarily recognized as a chemical intermediate, suggesting its main role in process engineering is as a precursor in the synthesis of more complex molecules. Its process applications would therefore be integrated within larger manufacturing sequences in the pharmaceutical and specialty chemical sectors.

Process Considerations for this compound as a Reactive Intermediate:

As a benzoate ester containing a reactive alpha-chloro group, this compound is suited for nucleophilic substitution reactions. In a chemical process engineering context, its application would involve carefully controlled reaction conditions to ensure high yield and purity of the desired product. Key process parameters that would require optimization include:

Temperature Control: The reaction temperature would need to be precisely managed to control the rate of reaction and minimize the formation of byproducts.

Solvent Selection: The choice of solvent would be critical to ensure the solubility of reactants and facilitate the desired reaction pathway.

Stoichiometry and Addition Rate: The molar ratio of reactants and the rate of addition of this compound to the reaction mixture would be optimized to maximize conversion and selectivity.

Mixing and Mass Transfer: Efficient mixing would be necessary to ensure homogeneity and enhance mass transfer between reactants, particularly in scaled-up industrial reactors.

Purification Methodologies:

While specific, validated purification protocols for this compound are not extensively documented, standard methodologies for the purification of organic esters and chloroalkanes of similar molecular weight and polarity are applicable. The selection of a purification strategy would depend on the purity requirements of the subsequent synthetic steps and the nature of any impurities present.

Distillation:

Fractional distillation, likely under reduced pressure (vacuum distillation), is a primary method for purifying this compound. Vacuum distillation is employed to lower the boiling point of the compound, preventing thermal degradation that might occur at its atmospheric boiling point. The effectiveness of this technique relies on the difference in volatility between this compound and any impurities.

Chromatography:

For achieving high purity, chromatographic techniques are often employed.

Column Chromatography: This is a common laboratory-scale purification method that can be scaled up for industrial production. A suitable stationary phase (e.g., silica gel) and a mobile phase (a single solvent or a mixture of solvents) would be selected to separate this compound from impurities based on differences in their adsorption characteristics.

High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be used for the purification of high-value chemical intermediates where very high purity is required.

Liquid-Liquid Extraction:

Extraction is a fundamental unit operation in chemical processing that can be used for the initial work-up of the reaction mixture containing this compound. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. It is effective for removing water-soluble byproducts, unreacted starting materials, and catalysts from the crude product.

Below is a summary of the physicochemical properties of this compound relevant to its processing and purification.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 5819-19-2 |

| IUPAC Name | This compound |

The following table outlines general purification methodologies applicable to this compound.

| Purification Method | Principle of Separation |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure. |

| Liquid-Liquid Extraction | Separation based on the differential solubility of compounds in two immiscible liquid phases. |

Computational and Theoretical Studies on 1 Chloroethyl Benzoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy. These calculations are foundational for understanding a molecule's inherent stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. aps.org Applications of DFT to 1-chloroethyl benzoate (B1203000) can elucidate key aspects of its reactivity. DFT calculations can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org For 1-chloroethyl benzoate, the area around the carbonyl oxygen would be expected to show negative potential, while the carbon attached to the chlorine atom would be an electrophilic site.

Table 1: Computed Properties of this compound This table presents intrinsic properties of this compound computed through established chemical informatics models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | PubChem nih.gov |

| Molecular Weight | 184.62 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 184.0291072 Da | PubChem nih.gov |

| XLogP3 (Predicted) | 3.5 | PubChem nih.gov |

Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound. These simulations model the interactions between atoms over time, providing insights into conformational flexibility and interactions with solvent molecules.

For a reaction like solvolysis, MD simulations can model the solvation shell of this compound in different solvents (e.g., water, ethanol). researchgate.net This helps in understanding how solvent molecules arrange around the substrate and participate in the reaction, stabilizing intermediates and transition states. By simulating the molecule's behavior in a solvent box, researchers can analyze its conformational preferences and the energetic landscape it explores, which are crucial for understanding its reactivity in solution.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed steps of a chemical reaction, providing a deeper understanding of the underlying mechanism.

For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling can be used to explore the potential energy surface (PES). This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. researchgate.net

The solvolysis of this compound, for example, could proceed through different mechanistic pathways (e.g., Sₙ1, Sₙ2). Computational analysis allows for the location and characterization of the transition state for each pathway. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the bond-breaking and bond-forming processes. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be evaluated. Computational studies on similar systems have successfully distinguished between Sₙ1 and Sₙ2 mechanisms by analyzing the participation of solvent molecules and the geometry of the transition states. researchgate.netacs.org

Local reactivity indices, like Fukui functions or dual descriptors, can predict the most reactive sites within the molecule. For this compound, these calculations would likely confirm the carbon of the chloromethyl group as a primary site for nucleophilic attack. These predictive models allow for a systematic evaluation of how structural modifications—such as adding substituents to the benzene (B151609) ring—would alter the electronic properties and, consequently, the reactivity and selectivity of the molecule in a given reaction. nih.gov

In Silico Design of Novel this compound Derivatives and Reactions

In silico design leverages computational power to design new molecules with desired properties before their synthesis, saving time and resources. This approach can be applied to create novel derivatives of this compound for specific applications.

By systematically modifying the structure of this compound in a computational environment—for instance, by introducing different functional groups at various positions on the benzoate ring—it is possible to screen a large library of virtual compounds. nih.govmdpi.com For each derivative, properties such as reactivity, stability, and potential biological activity can be predicted using quantum chemical calculations and molecular docking simulations. researchgate.netresearchgate.net This in silico screening can identify promising candidates for synthesis and experimental testing. For example, if the goal is to enhance the reactivity towards a specific nucleophile, substituents can be computationally chosen to lower the LUMO energy or increase the positive charge on the target carbon atom. This rational design approach accelerates the discovery of new compounds and reactions with tailored functionalities. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloroethyl acetate |

| 2-Chloroethyl benzoate |

| 2-nitrobenzoate |

| 2-cyanophenoxide |

| 4-(trifluoromethyl)phenoxide |

| 6-methylfulvene-6-carboxylate |

| Benzyl (B1604629) chloride |

| bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate |

| bis(2-chloroethyl) 2-nitro-ethenylphosphonate |

| Ethyl benzoate |

| Benzoic acid |

| 2-chloroethanol |

| 2-hydroxyethyl benzoate |

| 2-aminoethyl benzoate |

| 2-bromoethyl benzoate |

| 2-Chloroethyl 3-Nitro-p-Toluate |

| 1-(1-chloroethyl)benzene |

| 4-Formylphenyl 4-(Chloromethyl)benzoate |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate |

| Methyl 3-amino-4-nitrobenzoate |

| Methyl 3-amino-4-chlorobenzoate |

| Methyl 3-amino-5-methylbenzoate |

| Methyl 3-amino-5-methoxybenzoate |

| Methyl 3-amino-5-chlorobenzoate |

| Methyl 3-amino-5-bromobenzoate |

| 4-hexylresorcinol |

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on sustainability is steering research towards environmentally benign methods for synthesizing compounds like 1-chloroethyl benzoate (B1203000). rsc.org A significant area of development is the move away from hazardous reagents and harsh reaction conditions.

Key areas of research include:

Alternative Halogenating Agents: Investigation into less hazardous and more atom-economical chlorinating agents to replace traditional ones.

Solvent-Free or Green Solvents: The use of organic carbonates and other green solvents is being explored to minimize the environmental impact of synthesis processes. rsc.org A patented green synthesis process for a related compound, 1-chloroethyl-4-isobutylbenzophenone, highlights the use of petroleum ether for extraction and hydrolysis at room temperature, which reduces equipment corrosion and energy consumption. google.com

Catalytic Approaches: The development of catalytic methods that can proceed under milder conditions and with higher selectivity is a primary goal. organic-chemistry.orgnih.gov This includes the use of acid catalysts to facilitate esterification under reflux conditions.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the forefront of improving the synthesis and application of α-haloalkyl esters. google.com Research is focused on creating highly efficient and selective catalytic systems.

Recent advancements and future research directions include:

Homogeneous and Heterogeneous Catalysis: A process for preparing α-haloalkyl esters involves reacting an acyl halide with hydrogen in the presence of a Group VIII element catalyst, such as palladium, rhodium, or ruthenium. google.com Both homogeneous systems using soluble palladium compounds and heterogeneous systems with palladium on a carbon carrier have shown promise. google.com

Enantioselective Catalysis: For applications requiring specific stereoisomers, the development of chiral catalysts is crucial. nih.gov Chiral triazolium salts have been used to synthesize α-chloro aryl esters with good yield and enantioselectivity. nih.gov Other approaches include the use of chiral squaramide and palladium complexes to achieve enantioselective chlorination. researchgate.net

Dual Catalysis Systems: Visible-light-mediated dual catalysis presents a modular approach for the synthesis of functionalized chloroalkanes by coupling various reagents. researchgate.net

Lewis Acid Catalysis: Zinc(II) salts have proven effective in catalyzing the reaction between acetals and acid halides to produce haloalkyl ethers with near-quantitative yields. organic-chemistry.orgnih.gov

Expansion of Applications in Niche Chemical and Material Technologies

While 1-chloroethyl benzoate serves as a valuable intermediate in organic synthesis, its potential in specialized applications is an active area of investigation.

Emerging applications include:

Polymer Chemistry: The reactivity of the chloroethyl group makes it a candidate for incorporation into polymers, potentially imparting unique properties. The use of click chemistry, a set of powerful and versatile reactions, is a growing field for creating functional polymers for biomedical applications like drug delivery and tissue engineering. acs.org

Material Science: The development of novel materials, such as those with specific surface functionalities, could benefit from the reactive nature of this compound.

Agrochemicals and Pharmaceuticals: As a building block, it can be used in the synthesis of new agrochemicals and drug candidates. For instance, related chloroethyl compounds are intermediates in the synthesis of pharmaceuticals. google.com The development of thiazole (B1198619) benzoate derivatives as potential antifungal agents is one such area of research. researchgate.net

Interdisciplinary Research with Related Chloroorganic Compounds

The study of this compound benefits from and contributes to the broader field of chloro-organic chemistry. Interdisciplinary research is key to unlocking new synthetic strategies and applications.

Areas of synergistic research include:

Comparative Reactivity Studies: Understanding the reactivity of this compound in comparison to other chloro-organic compounds, such as 1-chloroethyl chloroformate and 2-chloroethyl benzoate, can provide valuable insights for synthetic planning. chemicalbook.com 1-chloroethyl chloroformate is a reagent used for N-demethylation of tertiary amines. chemicalbook.com

Development of Analytical Methods: Advanced analytical techniques are crucial for monitoring reactions and ensuring the purity of chloro-organic compounds. researchgate.net

Computational Chemistry: Theoretical studies can help predict the reactivity and properties of this compound and guide the design of new catalysts and reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。